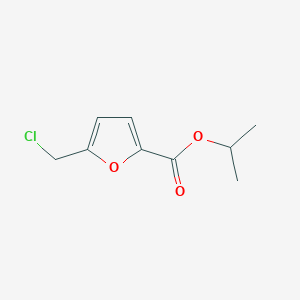

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-6(2)12-9(11)8-4-3-7(5-10)13-8/h3-4,6H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQMSNEFRYKWKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(O1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00368450 | |

| Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90416-47-0 | |

| Record name | Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00368450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory-Scale Esterification

In laboratory settings, the reaction is conducted in anhydrous toluene or dichloromethane to minimize hydrolysis of the chloromethyl group. A molar ratio of 1:1.2 (acid to isopropanol) ensures complete conversion, with catalytic acid (1–5 mol%) added to accelerate the reaction. Reflux at 80–110°C for 6–12 hours yields the ester in 70–85% purity, followed by purification via column chromatography or recrystallization.

Table 1: Laboratory Esterification Conditions

| Parameter | Value/Range |

|---|---|

| Solvent | Toluene, DCM |

| Catalyst | H₂SO₄, p-TsOH |

| Temperature | 80–110°C |

| Reaction Time | 6–12 hours |

| Yield | 70–85% |

Industrial-Scale Continuous Flow Synthesis

Industrial production leverages continuous flow reactors to enhance efficiency and scalability. Automated systems maintain precise control over temperature (90–100°C) and pressure (1–2 atm), reducing side reactions and improving yield to 88–92%. Excess isopropanol is recycled, and in-line distillation separates the product from unreacted starting materials. This method minimizes waste and energy consumption compared to batch processes.

Alternative Synthesis Routes from Furan Precursors

Grignard Reaction for Furan Intermediate Preparation

The synthesis of 5-(chloromethyl)furan-2-carboxylic acid, a key precursor, often begins with furan-2,5-dicarbaldehyde (DFF). A Grignard reaction using (4-chlorophenyl)magnesium bromide in tetrahydrofuran (THF) yields substituted furan alcohols, which are oxidized to the carboxylic acid. Subsequent esterification with isopropanol completes the pathway.

Oxidation of 5-(Chloromethyl)furfural (CMF)

Patents describe the oxidation of 5-(chloromethyl)furfural (CMF) to 5-(chloromethyl)furan-2-carboxylic acid using cobalt-manganese-bromide catalysts at temperatures >140°C. The resulting acid is esterified with isopropanol under acidic conditions, achieving 80–90% yield. This method is advantageous for biomass-derived feedstocks, aligning with green chemistry principles.

Table 2: Oxidation-Esterification Cascade Parameters

| Step | Conditions |

|---|---|

| Oxidation Catalyst | Co-Mn-Br (5.4 mol%) |

| Temperature | 140–160°C |

| Esterification Alcohol | Isopropanol |

| Overall Yield | 80–90% |

Catalytic Innovations and Process Optimization

Acid-Free Esterification Using CO₂

Recent patents disclose a solvent-free method where CO₂ acts as both catalyst and reaction medium. Heating 5-(chloromethyl)furan-2-carboxylic acid with isopropanol under 10–20 bar CO₂ at 120°C achieves 85–90% conversion in 4–6 hours. This approach eliminates corrosive acid catalysts, simplifying purification and reducing environmental impact.

Challenges and Mitigation Strategies

Hydrolysis of the Chloromethyl Group

The chloromethyl group’s susceptibility to hydrolysis necessitates anhydrous conditions and inert atmospheres (N₂ or Ar). Quaternary ammonium salts (e.g., tetrabutylammonium iodide) added in trace amounts (0.1–0.5 mol%) stabilize the intermediate during esterification.

Purification Complexities

Column chromatography with silica gel (hexane/ethyl acetate, 4:1) effectively isolates the ester. However, industrial-scale recrystallization from ethanol/water mixtures (3:1) offers a cost-effective alternative, yielding 99% purity.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Lab-Scale Esterification | 70–85% | 95% | Low | Moderate |

| Industrial Flow Process | 88–92% | 98% | High | Low |

| CO₂-Catalyzed | 85–90% | 97% | Moderate | Very Low |

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

Substitution: Products include hydroxymethyl, aminomethyl, or thiomethyl derivatives of the furan ring.

Oxidation: Products include furan-2,5-dicarboxylic acid derivatives.

Reduction: Products include the corresponding alcohols of the ester group.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its chloromethyl group allows for nucleophilic substitution reactions, where it can react with nucleophiles such as amines or thiols to form new compounds.

Reactions and Mechanisms

The compound is involved in several types of chemical reactions:

- Nucleophilic Substitution: The chloromethyl group can be replaced by hydroxide, amine, or thiol groups under basic conditions.

- Oxidation: The furan ring can be oxidized to yield furan-2,5-dicarboxylic acid derivatives.

- Reduction: The ester group can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

Biological Applications

Enzyme Studies

In biological research, Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is utilized as a probe for investigating enzyme-catalyzed reactions. Its ability to form covalent bonds with nucleophilic sites on proteins enables the modulation of enzyme activity, making it valuable for studying biological pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit potential antimicrobial properties. For example, its analogs have been tested for their effectiveness against various bacterial strains, showcasing its importance in developing new antimicrobial agents .

Industrial Applications

Polymer Production

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is also employed in the production of polymers and resins. It can be used to create bio-based materials that serve as alternatives to conventional plastics. The compound's unique structure allows for the development of materials with specific properties tailored for various applications .

Biofuels and Sustainable Materials

The compound has been identified as a precursor for biofuels derived from biomass. Its derivatives can be transformed into furoate esters, which are useful in producing sustainable biofuels and polymers .

Case Studies

-

Synthesis of Antimicrobial Agents:

A study demonstrated the synthesis of novel antimicrobial agents derived from Propan-2-yl 5-(chloromethyl)furan-2-carboxylate through nucleophilic substitution reactions with various amines. These derivatives showed significant activity against resistant bacterial strains, highlighting the compound's potential in medicinal chemistry . -

Development of Bio-based Polymers:

Research focused on transforming Propan-2-yl 5-(chloromethyl)furan-2-carboxylate into bio-based polymers demonstrated its utility as a sustainable alternative to petrochemical-derived plastics. The resulting materials exhibited desirable mechanical properties and biodegradability .

Mechanism of Action

The mechanism of action of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of enzyme activity or receptor function. The furan ring and ester group contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Furan-2-carboxylates

Reactivity and Functionalization

- Chloromethyl Group Reactivity: The chloromethyl group in Propan-2-yl 5-(chloromethyl)furan-2-carboxylate facilitates substitutions with nucleophiles (e.g., phenols, amines), as demonstrated in the synthesis of Ethyl 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylate .

- Ester Group Influence : The propan-2-yl ester may slow hydrolysis compared to methyl/ethyl esters due to steric hindrance, enhancing stability in acidic/basic conditions .

Crystallographic and Intermolecular Interactions

Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits a planar molecular structure stabilized by π-π stacking (3.72 Å between furan and phenyl rings) and weak C–H···O/F interactions . In contrast, Propan-2-yl 5-(chloromethyl)furan-2-carboxylate’s bulkier ester group may disrupt planar stacking, favoring van der Waals interactions or altered crystal packing.

Biological Activity

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, a derivative of furan, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound possesses structural features that suggest possible interactions with various biological targets, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The chemical structure of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate can be represented as follows:

This compound features a furan ring substituted with a chloromethyl group and an ester functional group, which may influence its reactivity and interaction with biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to Propan-2-yl 5-(chloromethyl)furan-2-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of chloromethyl furan have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Chloromethylfuran | Staphylococcus aureus | 50 µg/mL |

| 5-Chloromethylfuran derivatives | Escherichia coli | 75 µg/mL |

| Propan-2-yl 5-(chloromethyl)furan-2-carboxylate | Pseudomonas aeruginosa | TBD |

Note: TBD indicates that further research is needed to establish MIC values for the compound .

Cytotoxicity and Anticancer Potential

In vitro studies have shown that furan derivatives can exhibit cytotoxic effects on cancer cell lines. The presence of the chloromethyl group may enhance the compound's ability to penetrate cell membranes and interact with intracellular targets.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of various furan derivatives, including Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, against human cancer cell lines such as HeLa and MCF-7. The results suggested that these compounds could induce apoptosis through the activation of caspase pathways.

The biological activity of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : The lipophilic nature allows for interaction with lipid bilayers, leading to increased permeability and eventual cell death.

- DNA Interaction : Some studies suggest that furan derivatives may intercalate into DNA, disrupting replication and transcription processes.

Safety and Toxicology

Preliminary toxicity assessments indicate that while some furan derivatives can be cytotoxic to cancer cells, they may also exhibit toxic effects on normal cells at higher concentrations. Therefore, detailed toxicological studies are necessary to evaluate the safety profile of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate.

Q & A

Q. What are the established synthetic routes for Propan-2-yl 5-(chloromethyl)furan-2-carboxylate, and how is its structural integrity validated?

Propan-2-yl 5-(chloromethyl)furan-2-carboxylate is synthesized via intermediates derived from biomass-based precursors like 5-(chloromethyl)furfural (CMF). A key method involves oxidizing CMF with tert-butyl hypochlorite (t-BuOCl) to form 5-(chloromethyl)furan-2-carbonyl chloride, followed by esterification with isopropanol under anhydrous conditions . Structural validation employs:

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The chloromethyl (-CH₂Cl) group is highly electrophilic, enabling facile nucleophilic substitution (SN2) reactions. For example, it can react with:

- Amines (e.g., NH₃, primary amines) to form aminomethyl derivatives.

- Thiols (e.g., NaSH) to yield thioether-linked products.

- Hydroxide ions (e.g., NaOH) to produce hydroxymethyl derivatives, though competing elimination reactions may occur under basic conditions.

Reaction optimization requires careful control of solvent polarity (e.g., DMF or THF) and temperature to minimize side reactions .

Advanced Research Questions

Q. What strategies optimize the chlorination step in synthesizing Propan-2-yl 5-(chloromethyl)furan-2-carboxylate to enhance yield and purity?

Key optimization parameters include:

- Reagent selection : t-BuOCl offers superior selectivity over Cl₂ or SOCl₂, reducing over-chlorination byproducts .

- Solvent system : Non-polar solvents (e.g., CCl₄) stabilize intermediates and prevent hydrolysis.

- Temperature control : Maintaining 0–5°C during chlorination minimizes thermal decomposition.

Post-reaction purification via fractional distillation or recrystallization (e.g., using hexane/ethyl acetate) improves purity to >98% .

Q. What role does Propan-2-yl 5-(chloromethyl)furan-2-carboxylate play in synthesizing functional polymers?

The compound serves as a monomer for polyesters and polyamides due to its bifunctional groups:

- Ester group : Undergoes transesterification or polycondensation with diols (e.g., ethylene glycol) to form furan-based polyesters.

- Chloromethyl group : Participates in crosslinking via nucleophilic substitution, enhancing polymer thermal stability.

Recent studies highlight its use in synthesizing flame-retardant materials and biodegradable polymers .

Q. How can computational modeling predict the stability of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate under acidic or basic conditions?

Density Functional Theory (DFT) calculations reveal:

- Acidic conditions : Protonation of the carbonyl oxygen increases electrophilicity, accelerating ester hydrolysis.

- Basic conditions : The chloromethyl group undergoes SN2 displacement faster than ester saponification.

Molecular dynamics simulations further predict aggregation behavior in aqueous solutions, aiding solvent selection for storage .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for Propan-2-yl 5-(chloromethyl)furan-2-carboxylate: How can researchers address this?

Literature reports varying melting points (e.g., 32–34°C vs. 40–42°C), likely due to:

- Polymorphism : Different crystalline forms arising from solvent recrystallization (e.g., ethanol vs. acetone).

- Impurity profiles : Residual solvents or byproducts (e.g., unreacted CMF) lower observed melting points.

Resolution : Use Differential Scanning Calorimetry (DSC) with high-purity samples (>99%) and controlled crystallization conditions .

Methodological Best Practices

Q. What protocols ensure safe handling of Propan-2-yl 5-(chloromethyl)furan-2-carboxylate in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.